An In-depth Technical Guide to Chloro-Indazole Derivatives: A Surrogate Analysis for 5-Chloro-1H-indazol-4-ol (CAS 1638764-61-0)
An In-depth Technical Guide to Chloro-Indazole Derivatives: A Surrogate Analysis for 5-Chloro-1H-indazol-4-ol (CAS 1638764-61-0)
Disclaimer: As a Senior Application Scientist, my primary goal is to provide accurate and actionable technical information. A thorough search for data on 5-Chloro-1H-indazol-4-ol (CAS 1638764-61-0) has revealed that specific experimental data, such as physicochemical properties, spectral analyses, and detailed synthetic protocols, are not extensively available in the public domain at this time. This is not uncommon for novel or specialized research chemicals.
Therefore, this guide has been structured to provide a comprehensive technical overview of the closely related and well-documented class of chloro-indazole derivatives . By examining the properties and behaviors of analogous structures, we can infer scientifically grounded hypotheses about the likely characteristics and potential applications of 5-Chloro-1H-indazol-4-ol. This approach provides a robust framework for researchers and drug development professionals to design experiments and anticipate the behavior of this specific molecule.
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions mean that indazole-containing compounds are frequently found at the core of pharmacologically active molecules.[3][4] The two nitrogen atoms in the pyrazole ring act as both hydrogen bond donors and acceptors, making the scaffold an excellent pharmacophore for engaging with biological targets.[5]
The introduction of a chlorine atom onto the indazole core, creating a chloro-indazole, significantly modulates the molecule's electronic, lipophilic, and metabolic properties. The position of the chlorine atom, along with other substituents like the hydroxyl group in the target molecule, allows for fine-tuning of the compound's biological activity.[1] Indazole derivatives have shown a vast range of therapeutic potential, including applications as anti-cancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3][6]
Physicochemical Properties of Chloro-Indazoles
While specific data for 5-Chloro-1H-indazol-4-ol is unavailable, we can analyze the properties of its parent compound, 5-Chloro-1H-indazole (CAS 698-26-0), to establish a baseline. The addition of a hydroxyl group at the 4-position is expected to increase polarity, melting point, and water solubility, and decrease the pKa due to the electron-withdrawing nature of the phenol-like hydroxyl group.
Table 1: Physicochemical Properties of Related Chloro-Indazole Compounds
| Property | 5-Chloro-1H-indazole (CAS 698-26-0) | 3-Chloro-1H-indazole (CAS 29110-74-5) | General Expectations for 5-Chloro-1H-indazol-4-ol |
| Molecular Formula | C₇H₅ClN₂[7] | C₇H₅ClN₂[8] | C₇H₅ClN₂O |
| Molecular Weight | 152.58 g/mol [7][8] | 152.58 g/mol [8] | 168.58 g/mol |
| Appearance | Light yellow to orange solid[7] | Solid | Likely a crystalline solid |
| Melting Point | 119-120 °C[7] | Not specified | Expected to be higher than 120°C due to H-bonding |
| Boiling Point | 309.5 ± 15.0 °C (Predicted)[7] | Not specified | Expected to be significantly higher |
| Density | 1.425 ± 0.06 g/cm³ (Predicted)[7] | Not specified | Expected to be higher |
| pKa | 12.81 ± 0.40 (Predicted)[7] | Not specified | Expected to be lower (more acidic) due to the -OH group |
| LogP (Predicted) | Not specified | 2.5[8] | Expected to be lower (more hydrophilic) |
Causality Insight: The addition of a hydroxyl group introduces a site for strong hydrogen bonding, both intermolecularly and potentially intramolecularly with the indazole nitrogens. This typically leads to a higher melting point and boiling point as more energy is required to overcome these interactions in the solid and liquid states. The phenolic nature of the hydroxyl group will also increase the compound's acidity compared to the parent chloro-indazole.
Synthesis Strategies for Substituted Indazoles
The synthesis of specifically substituted indazoles is a critical challenge in medicinal chemistry. While a direct synthesis for 5-Chloro-1H-indazol-4-ol is not published, general and adaptable methods for creating substituted indazoles can be employed. A common strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[2]
One plausible retrosynthetic approach for 5-Chloro-1H-indazol-4-ol would start from a substituted nitrobenzene or aminobenzonitrile derivative. The key is the strategic introduction of the chlorine, the eventual hydroxyl group (or a protected version), and a group that can be converted into the pyrazole ring.
Caption: General workflow for indazole synthesis via cyclization.
Exemplary Protocol: General Synthesis of 1H-Indazoles via [3+2] Annulation
This protocol describes a general method for forming the indazole skeleton, which can be adapted by using appropriately substituted starting materials.[9]
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Precursor Formation: Start with a substituted aryne precursor (e.g., a 2-(trimethylsilyl)aryl triflate) and a suitable hydrazone (e.g., N-tosylhydrazone). The choice of precursors is dictated by the desired final substitution pattern.
-
Aryne Generation: Dissolve the aryne precursor in an anhydrous, aprotic solvent such as acetonitrile or THF. Add a fluoride source (e.g., CsF or TBAF) slowly at room temperature to generate the highly reactive aryne intermediate in situ.
-
Cycloaddition: To the solution containing the generated aryne, add the hydrazone derivative. The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours (4-24 h) to facilitate the [3+2] cycloaddition.
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Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted 1H-indazole.
Experimental Rationale: The use of an aryne intermediate provides a powerful method for forming the benzene part of the indazole. The subsequent [3+2] cycloaddition with a hydrazone is an efficient way to construct the pyrazole ring. This modular approach allows for significant diversity in the final product.[10]
Spectral Characteristics of Chloro-Indazoles
Spectroscopic analysis is essential for the structural confirmation of synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: For a molecule like 5-Chloro-1H-indazol-4-ol, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The presence of the chlorine and hydroxyl groups will influence the chemical shifts of the adjacent protons. A broad singlet for the N-H proton would likely appear downfield (>10 ppm), and a sharp singlet for the O-H proton would also be present, with its chemical shift being solvent-dependent.[11]
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¹³C NMR: The spectrum would show signals for the seven carbon atoms. Carbons attached to electronegative atoms (Cl, O, N) will be shifted downfield. The carbon bearing the chlorine (C5) and the carbon bearing the hydroxyl group (C4) would have characteristic chemical shifts that can be predicted using computational methods or compared to similar structures.[12]
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used for determining the molecular weight. A key feature for chloro-indazoles is the isotopic pattern of chlorine.[13] Natural chlorine exists as two major isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum with a ratio of approximately 3:1, providing a clear signature for the presence of a single chlorine atom in the molecule.[14][15]
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 5-CHLORO (1H)INDAZOLE | 698-26-0 [chemicalbook.com]
- 8. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
